2-甲氧基吡啶-5-三氟硼酸钾

描述

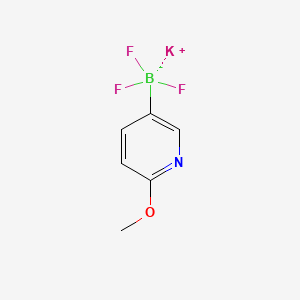

Potassium 2-methoxypyridine-5-trifluoroborate is a chemical compound with the empirical formula C5H5BF3KN2O and a molecular weight of 216.01 . It is a solid substance .

Molecular Structure Analysis

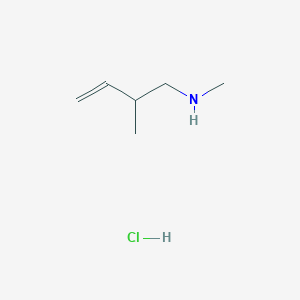

The SMILES string of Potassium 2-methoxypyridine-5-trifluoroborate is [K+].COc1ncc (cn1) [B-] (F) (F)F .Physical And Chemical Properties Analysis

Potassium 2-methoxypyridine-5-trifluoroborate is a solid substance with a melting point of 258-263 °C .科学研究应用

1. 在 PET 成像和治疗中的潜力

2-甲氧基吡啶-5-三氟硼酸钾及其衍生物在 PET(正电子发射断层扫描)成像和治疗应用中表现出前景。这些化合物包括带有甲基、甲氧基和三氟甲基的变体,已对其阻断电压门控钾通道的能力进行了研究。这可能使它们适用于神经系统疾病(如多发性硬化症 (MS))的治疗和成像。 (Rodríguez-Rangel 等人,2020 年)

2. 合成和化学反应性

研究探索了通过各种化学反应合成 2-甲氧基吡啶-5-三氟硼酸钾类似物的可能性。烷基化反应已用于合成结构上类似于 2-甲氧基吡啶-5-三氟硼酸钾的化合物,如 3-甲氧基吡啶。这些过程突出了在各种科学应用中进一步研究的灵活性及创造多样化衍生物的潜力。 (Finkentey 等人,1983 年)

3. 在不对称共轭芳基化中的作用

2-甲氧基吡啶-5-三氟硼酸钾已涉及不对称共轭芳基化等反应。此过程包括以高对映选择性引入 2-甲氧基芳基。此类反应在有机化学中具有重要意义,尤其是在复杂分子的新型合成方法的开发中。 (Ming 和 Hayashi,2016 年)

4. 在有机金属化学中的探索

有机金属化学研究已检验了 2-甲氧基吡啶-5-三氟硼酸钾在各种有机金属化合物的合成和研究中的用途。这些研究深入了解了这些化合物在催化和材料科学等领域的特性和潜在应用。 (Molander 和 Petrillo,2006 年)

安全和危害

The safety information for Potassium 2-methoxypyridine-5-trifluoroborate includes several hazard statements: H302 + H312 + H332 - H315 - H319 - H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Potassium 2-methoxypyridine-5-trifluoroborate, also known as potassium trifluoro(6-methoxypyridin-3-yl)borate, is a complex compound with a unique mode of action. It is known to suppress the functioning of selective enzymes , which play a pivotal role in the growth of malignant neoplastic cells .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in changes at the molecular level, leading to the suppression of enzyme activity .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in biochemical research .

Result of Action

The primary result of the compound’s action is the suppression of selective enzymes . This suppression can inhibit the growth of malignant neoplastic cells , leading to potential applications in cancer treatment. Additionally, the compound can be used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction .

Action Environment

The efficacy and stability of Potassium 2-methoxypyridine-5-trifluoroborate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, requires specific conditions for optimal performance . These include the presence of a palladium catalyst and certain temperature and pH levels

属性

IUPAC Name |

potassium;trifluoro-(6-methoxypyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO.K/c1-12-6-3-2-5(4-11-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXYOAUUZSFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-methoxypyridine-5-trifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)

![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)

![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)

![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/structure/B1457383.png)

![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)